Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials might include 6-bromo-1,3-benzodioxole, 4-chlorobenzyl chloride, and diethyl acetylenedicarboxylate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while reduction could produce tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives, such as:
- Nifedipine
- Amlodipine
- Felodipine
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which may confer distinct biological activities or chemical properties.
Properties
Molecular Formula |
C23H19BrClNO6 |
---|---|
Molecular Weight |
520.8 g/mol |
IUPAC Name |
dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H19BrClNO6/c1-29-22(27)16-10-26(9-13-3-5-14(25)6-4-13)11-17(23(28)30-2)21(16)15-7-19-20(8-18(15)24)32-12-31-19/h3-8,10-11,21H,9,12H2,1-2H3 |
InChI Key |
DNDLYYLCYCVEAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2Br)OCO3)C(=O)OC)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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